![molecular formula C9H11ClN2O B1477773 7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine CAS No. 2098037-79-5](/img/structure/B1477773.png)

7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine

Descripción general

Descripción

The compound “7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine” is a chemical compound that is part of the benzoxazepine class . Benzoxazepines are a class of compounds that have been found to have a wide range of biological activities .

Synthesis Analysis

The synthesis of benzoxazepine derivatives has been reported in the literature . The general procedure involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic protocol can be used to prepare a series of benzoxazepine derivatives .Molecular Structure Analysis

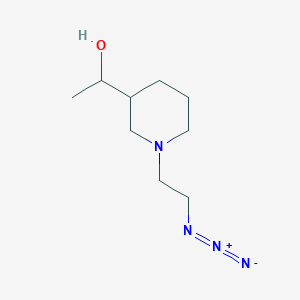

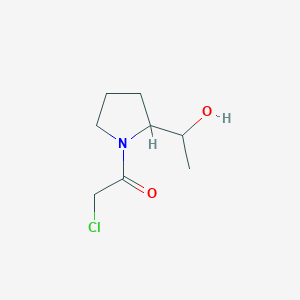

The molecular structure of benzoxazepine derivatives, including “7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine”, is characterized by a seven-membered heterocyclic ring system, a fused aromatic group, and a –N–C(=O)– group, which is similar to a protein amide bond .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazepine derivatives involve the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization . The hydroxy proton of the aminophenol plays a crucial role in this process .Aplicaciones Científicas De Investigación

Anticonvulsant Applications

This compound has been studied for its potential use as an anticonvulsant . Research indicates that derivatives of this compound exhibit significant anticonvulsant activities in the maximal electroshock (MES) test . One derivative, in particular, showed a median effective dose (ED50) of 19.0 mg/kg, indicating its potency as an anticonvulsant agent .

Hypnotic Agent Development

The same derivatives that have anticonvulsant properties have also been evaluated for their hypnotic effects. In studies using a pentobarbital-induced sleep test, certain doses significantly increased the duration of sleep, suggesting potential as a hypnotic agent .

Neurotoxicity Assessment

Alongside the evaluation of anticonvulsant and hypnotic effects, the neurotoxicity of these compounds has been assessed using a rotated rod test in mice. This is crucial for determining the safety profile of potential therapeutic agents .

Antibacterial Activity

Derivatives of 7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine have been synthesized to determine their antimicrobial activity against various bacteria and fungi. The structure-activity relationship studies help in understanding the impact of different substituents on the compound’s antibacterial efficacy .

Chemical Synthesis and Material Science

The core structure of this compound serves as a building block in chemical synthesis. It can be used to create a variety of derivatives with potential applications in material science, such as the development of new polymers or small molecules with unique physical properties .

Regulatory Studies

Compounds like 7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine are subject to regulatory studies to ensure their safety and efficacy before they can be approved for clinical use. This involves a series of preclinical and clinical trials to meet the standards set by regulatory bodies .

Mecanismo De Acción

While the specific mechanism of action for “7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine” is not mentioned in the search results, benzoxazepine derivatives have been found to exhibit a wide range of biological activities . For example, they have been found to have anticonvulsant and hypnotic effects .

Propiedades

IUPAC Name |

7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c10-8-1-2-9-7(5-8)6-12(11)3-4-13-9/h1-2,5H,3-4,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTBRJKEEBFXSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1N)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1477691.png)

![8-(2-Hydroxyethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1477692.png)

![2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477693.png)

![2-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetic acid](/img/structure/B1477694.png)

![2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477696.png)

![3-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477698.png)

![3-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one](/img/structure/B1477701.png)

![7-chloro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1477712.png)